2-Cyano-5-(2-methoxy-5-methylphenyl)phenol
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Overview
Description
2-Cyano-5-(2-methoxy-5-methylphenyl)phenol is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(2-methoxy-5-methylphenyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-5-methylphenol with a cyano-containing reagent under specific conditions to introduce the cyano group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(2-methoxy-5-methylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
2-Cyano-5-(2-methoxy-5-methylphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(2-methoxy-5-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic and electrophilic reactions, while the methoxy and methyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, making the compound a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: A simpler compound lacking the cyano group, used in various chemical applications.
5-Cyano-2-methoxyphenol: Similar structure but with different substitution patterns, leading to distinct chemical properties.
Uniqueness
2-Cyano-5-(2-methoxy-5-methylphenyl)phenol is unique due to the presence of both the cyano and methoxy groups, which confer specific reactivity and potential applications not found in simpler analogs. This combination of functional groups allows for a broader range of chemical transformations and biological activities, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-4-(2-methoxy-5-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-10-3-6-15(18-2)13(7-10)11-4-5-12(9-16)14(17)8-11/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRSPBUEGZNLPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684765 |
Source
|
Record name | 3-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-66-6 |
Source
|
Record name | 3-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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